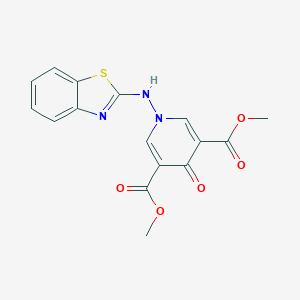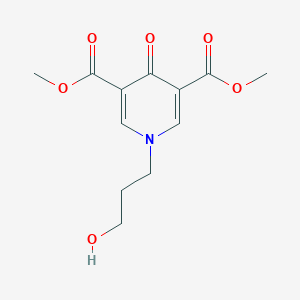![molecular formula C17H24N2O3 B246977 (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMP belongs to the class of piperidine derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone. One potential area of research is the development of novel formulations of this compound that can improve its solubility and stability. Another area of research is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone involves the reaction of 4-methoxybenzaldehyde with morpholine and piperidine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-4-2-14(3-5-16)17(20)19-8-6-15(7-9-19)18-10-12-22-13-11-18/h2-5,15H,6-13H2,1H3 |
Clave InChI |
YGCRWZYRUWEDNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

